![molecular formula C15H20N2O B3324725 1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one CAS No. 1951439-38-5](/img/structure/B3324725.png)
1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one
Overview
Description
1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one, commonly known as DIMPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indazoles and has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of DIMPI is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that DIMPI exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIMPI in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMPI is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on DIMPI. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its potential therapeutic effects. Another area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound.
Scientific Research Applications
DIMPI has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, antitumor, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3,3a,5,6,7,7a-hexahydro-2H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-5-3-6-13(11(10)2)17-14-7-4-8-15(18)12(14)9-16-17/h3,5-6,12,14,16H,4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYWUSNYJOEHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CCCC(=O)C3CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230569 | |
Record name | 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one | |
CAS RN |
1951439-38-5 | |
Record name | 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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